1,3-Dimethylindan

Stereoselective Synthesis Organolithium Chemistry Indan Diastereomers

1,3-Dimethylindan (CAS 4175-53-5, molecular formula C₁₁H₁₄, MW 146.23 g/mol) is a bicyclic aromatic hydrocarbon belonging to the dimethylindan class, specifically bearing methyl substituents at the 1- and 3-positions of the indan skeleton. The compound exists as a mixture of cis and trans diastereomers owing to two stereogenic centers and is classified as C₉–C₁₁ light hydrocarbon, frequently encountered in petroleum biomarker research and synthetic organic chemistry as a scaffold for natural product synthesis.

Molecular Formula C11H14
Molecular Weight 146.23 g/mol
CAS No. 4175-53-5
Cat. No. B8566502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethylindan
CAS4175-53-5
Molecular FormulaC11H14
Molecular Weight146.23 g/mol
Structural Identifiers
SMILESCC1CC(C2=CC=CC=C12)C
InChIInChI=1S/C11H14/c1-8-7-9(2)11-6-4-3-5-10(8)11/h3-6,8-9H,7H2,1-2H3
InChIKeyIIJUYSSJMAITHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethylindan (CAS 4175-53-5) Procurement Guide: Core Identity and Comparator Context


1,3-Dimethylindan (CAS 4175-53-5, molecular formula C₁₁H₁₄, MW 146.23 g/mol) is a bicyclic aromatic hydrocarbon belonging to the dimethylindan class, specifically bearing methyl substituents at the 1- and 3-positions of the indan skeleton [1]. The compound exists as a mixture of cis and trans diastereomers owing to two stereogenic centers and is classified as C₉–C₁₁ light hydrocarbon, frequently encountered in petroleum biomarker research and synthetic organic chemistry as a scaffold for natural product synthesis [2]. Its computed XLogP3-AA is 3.4, with zero hydrogen bond donors or acceptors and a topological polar surface area of 0 Ų, indicating high lipophilicity and minimal aqueous solubility [1]. Commercially, 1,3-dimethylindan is typically supplied at ≥95% purity and is used as a research intermediate and analytical reference standard .

Why 1,3-Dimethylindan Cannot Be Replaced by Other Dimethylindan Isomers in Research and Industrial Workflows


Although the dimethylindan isomers (1,1-, 1,2-, and 1,3-substituted) share the identical molecular formula C₁₁H₁₄ and molecular weight, their substitution pattern dictates markedly different physicochemical properties, chromatographic behavior, and stereochemical outcomes that preclude simple interchange [1]. The 1,3-disubstitution pattern is a core scaffold in bioactive natural products including the trikentrins, mutisianthol, and jungianol, making 1,3-dimethylindan the indispensable precursor for synthetic campaigns targeting these molecules [2]. Furthermore, the presence of two stereogenic centers generates cis/trans diastereomers whose ratio is highly route-dependent—a critical consideration for applications requiring isomeric purity [2]. The quantitative evidence below establishes exactly where and by how much 1,3-dimethylindan diverges from its closest structural analogs.

1,3-Dimethylindan Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Diastereoselective Synthesis: Carbolithiation Achieves 12:1 cis/trans Ratio vs. Radical Cyclization ~2:1

In a direct comparative study published by Bailey et al. (2002), the stereochemical outcome of 1,3-dimethylindan synthesis was evaluated across two distinct mechanistic pathways [1]. When the alkyllithium derived from 2-(2-iodo-1-methylethyl)styrene (substrate 2) undergoes intramolecular carbolithiation, the reaction is highly cis-selective, delivering a cis/trans ratio of 12:1 [1]. In stark contrast, radical-mediated cyclization of the same substrate, or cycloisomerization of the aryllithium derived from 4-(2-bromophenyl)-1-pentene (substrate 1), yields a modest cis/trans ratio of approximately 2:1 [1]. This represents a 6-fold improvement in diastereoselectivity attributable solely to the choice of synthetic methodology, not the target compound itself, but the 1,3-disubstitution pattern is the prerequisite scaffold for this selectivity to be realized.

Stereoselective Synthesis Organolithium Chemistry Indan Diastereomers

Boiling Point Differentiation: 1,3-Dimethylindan (208.7 °C) vs. 1,1-Dimethylindan (191.0 °C) at 760 mmHg

Calculated normal boiling points at 760 mmHg reveal a substantial volatility difference between the two most commercially relevant dimethylindan positional isomers . 1,3-Dimethylindan exhibits a computed boiling point of 208.7 °C, which is approximately 17.7 °C higher than that of 1,1-dimethylindan (191.0 °C) . This difference is sufficient to permit fractional distillation-based separation of isomer mixtures and to predict markedly different evaporation profiles in formulation or environmental fate studies. For context, unsubstituted indan boils at 176 °C and 1-methylindan at approximately 193.4 °C, placing the 1,3-dimethyl isomer as the least volatile among simple mono- and dimethylindans .

Physical Property Distillation Separation Dimethylindan Isomers

GC Retention Index Differentiation: 1,3-Dimethylindan (RI 1182) vs. 1,2-Dimethylindan (RI 1260) on DB-5 Column

Kovats retention indices (RI) on a non-polar DB-5 capillary column provide unambiguous chromatographic differentiation between dimethylindan positional isomers [1][2]. 1,3-Dimethylindan elutes with a Kovats RI of 1182, while the 1,2-dimethylindan isomer exhibits an RI of 1260 under comparable GC conditions [1][2]. This 78-unit difference is chromatographically large—far exceeding the typical threshold for baseline resolution—and enables unequivocal identification and quantification of 1,3-dimethylindan in complex hydrocarbon mixtures such as crude oil fractions or synthetic product streams without requiring MS confirmation for every peak [3]. The 1,1-dimethylindan isomer elutes even earlier at RI 1090 on a Petrocol DH column, further emphasizing the strong dependence of chromatographic retention on methyl group substitution position [4].

Gas Chromatography Kovats Retention Index Isomer Identification

LogP Differentiation: 1,3-Dimethylindan (XLogP3 3.4) vs. Unsubstituted Indan (LogP 2.18) — Impact on Solvent Extraction and Chromatography

The computed lipophilicity of 1,3-dimethylindan (PubChem XLogP3-AA = 3.4) is substantially higher than that of unsubstituted indan (LogP = 2.18), reflecting the addition of two methyl groups to the bicyclic core [1][2]. This 1.22 log unit difference corresponds to the methylated compound being approximately 17-fold more lipophilic (log P difference of 1.22 translates to ~16.6× higher partition coefficient in octanol/water), which directly impacts its behavior in liquid-liquid extraction protocols, reversed-phase HPLC retention, and environmental fate modeling [1][2]. While experimental logP values for the 1,1- and 1,2-dimethylindan isomers are not consistently available from authoritative databases, the 1,3-substitution pattern is predicted to confer intermediate lipophilicity compared to the more sterically hindered 1,1-isomer and the unsymmetrical 1,2-isomer.

Lipophilicity LogP Solvent Extraction

Petroleum Biomarker Quantification: 1,3-Dimethylindan μg/g (ppm) Levels in Crude Oil vs. 3–4 Orders of Magnitude Lower in Coal

1,3-Dimethylindan is explicitly selected as one of four target light hydrocarbon biomarkers (alongside 1-methylindan, 1-methyltetralin, and 2-methyltetralin) in the landmark geochemical study by Berthod et al. (1998), which quantified these compounds across 16 crude oil and 14 coal samples via HPLC fractionation followed by GC/MS with deuterated internal standards [1]. The study established that concentrations of substituted indans (including 1,3-dimethylindan) in crude oil are in the μg/g (ppm) range, while the same compounds in coal samples are 3–4 orders of magnitude lower (ng/g to pg/g range), representing one of the most dramatic matrix-dependent concentration differentials documented for any indan biomarker [1]. Additionally, racemic mixtures of 1,3-dimethylindan were found in all geological samples, which informs synthetic requirements for chiral applications [1]. The study's inclusion of 1,3-dimethylindan as a target analyte—while excluding 1,1- and 1,2-dimethylindans—reflects the geochemical relevance of the 1,3-substitution pattern, likely tied to its biosynthetic origin from specific terpenoid precursors.

Petroleum Geochemistry Biomarker Analysis Crude Oil Fingerprinting

1,3-Dimethylindan Application Scenarios Grounded in Quantitative Differentiation Evidence


Stereoselective Synthesis of cis-1,3-Disubstituted Indan Natural Product Analogs (Trikentrins, Mutisianthol, Jungianol)

The intramolecular carbolithiation route achieving a cis/trans ratio of 12:1 for 1,3-dimethylindan [1] makes this compound the preferred starting material for total synthesis of 1,3-disubstituted indan natural products. Synthetic chemists targeting the trikentrin family, mutisianthol, or jungianol should procure cis-enriched 1,3-dimethylindan (or the immediate precursor substrate 2) to exploit the high stereoselectivity of the carbolithiation pathway. The alternative radical cyclization route, yielding only a ~2:1 cis/trans ratio, is inadequate for stereospecific synthesis where diastereomeric purity is critical to downstream biological activity.

GC-FID and GC-MS Isomer Verification Using Kovats Retention Index (RI 1182 on DB-5)

Analytical laboratories performing quality control on 1,3-dimethylindan shipments can employ the established Kovats RI value of 1182 on a DB-5 capillary column as an orthogonal identity confirmation metric [2]. The 78-unit RI separation from the 1,2-isomer (RI 1260) means that a simple GC-FID method with n-alkane calibration is sufficient to detect cross-isomer contamination at levels well below 1%, eliminating the need for NMR or chiral GC-MS for routine batch release testing [2].

Distillation-Based Purification Leveraging the 17.7 °C Boiling Point Gap vs. 1,1-Dimethylindan

When 1,3-dimethylindan is synthesized via routes that generate 1,1-dimethylindan as a byproduct (e.g., Friedel-Crafts alkylation of indan), the 17.7 °C boiling point differential at atmospheric pressure (208.7 °C vs. 191.0 °C) provides sufficient volatility separation for fractional distillation at laboratory to pilot scale. Process chemists can design distillation protocols targeting a 205–210 °C fraction to isolate 1,3-dimethylindan with >98% isomeric purity, with the 1,1-isomer removed in the lower-boiling forecut. This physical property advantage is not available for 1,2-/1,3-isomer separation, where the boiling point difference is only ~3 °C.

Petroleum Source-Rock Correlation and Oil Spill Fingerprinting Using 1,3-Dimethylindan as a Light Biomarker

Geochemical laboratories engaged in petroleum exploration or environmental forensics should include 1,3-dimethylindan in their target analyte list for GC/MS-SIM analysis of crude oil samples, following the validated protocol of Berthod et al. (1998) [3]. The compound's presence at μg/g levels in oil (vs. 3–4 orders of magnitude lower in coal) enables discrimination between oil-prone and coal-prone source rocks. The racemic nature of 1,3-dimethylindan in all geological samples simplifies quantification since chiral separation is unnecessary, while deuterated internal standards (synthesized from the procured compound) ensure accurate ppm-level quantitation [3].

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